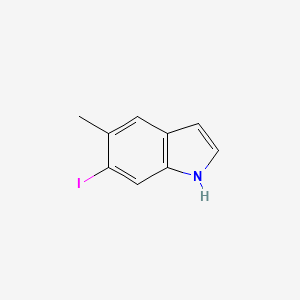

6-iodo-5-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-5-methyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVZYBIUNRWFTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1I)NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443812 |

Source

|

| Record name | 6-iodo-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026581-42-9 |

Source

|

| Record name | 6-iodo-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Preparation of 5-iodo-6-methyl-1H-indole: A Technical Guide

Executive Summary

5-iodo-6-methyl-1H-indole is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., JAK, VEGFR) and antiviral agents. Its structural value lies in the 5-iodo handle, which facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to elaborate complex scaffolds, while the 6-methyl group provides steric bulk and lipophilicity often required for binding pocket selectivity.

This guide details two authoritative synthetic pathways:

-

The Leimgruber-Batcho Synthesis : The preferred route for process scalability, offering high yields and atom economy.

-

The Isatin Reduction Route : A classical medicinal chemistry approach offering superior regiocontrol when specific precursors for the Leimgruber-Batcho method are unavailable.

Retrosynthetic Analysis

The construction of the 5,6-disubstituted indole core poses a regioselectivity challenge. Direct electrophilic halogenation of 6-methylindole typically favors the C3 position, making direct synthesis inefficient. Therefore, de novo ring construction is required.

Pathway 1: Leimgruber-Batcho Indole Synthesis (Recommended)

This route relies on the inherent acidity of the benzylic methyl group in o-nitrotoluenes.[1] The key precursor, 1-iodo-2,4-dimethyl-5-nitrobenzene , is synthesized via the regioselective nitration of 4-iodo-m-xylene.

Mechanism:

-

Condensation: Reaction of the o-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields a trans-

-dimethylamino-2-nitrostyrene. -

Cyclization: Reductive cyclization (typically using Fe/AcOH, Raney Ni/H₂, or TiCl₃) forms the indole core.

Pathway 2: Isatin Reduction (Alternative)

This route utilizes the Sandmeyer isonitrosoacetanilide synthesis starting from 3-methylaniline. While longer, it guarantees regiochemical purity through chromatographic separation of isomers early in the sequence.

Detailed Synthetic Protocols

Method A: Leimgruber-Batcho Synthesis (Process Route)[1][2][3][4]

Step 1: Preparation of 1-iodo-2,4-dimethyl-5-nitrobenzene

Rationale: The nitration of 4-iodo-m-xylene is directed by the cooperative activating effects of the two methyl groups. The position ortho to the C4-methyl and para to the C2-methyl (C5) is the most nucleophilic site, minimizing steric clash with the iodine atom.

Protocol:

-

Charge: To a 3-neck round-bottom flask equipped with a thermometer and addition funnel, add 4-iodo-m-xylene (10.0 g, 43 mmol) and acetic anhydride (20 mL).

-

Cool: Lower temperature to 0°C using an ice/salt bath.

-

Nitration: Dropwise add a mixture of fuming HNO₃ (2.2 mL) and glacial acetic acid (10 mL) over 30 minutes. Maintain internal temperature <5°C to prevent di-nitration or iodine oxidation.

-

Quench: Pour the reaction mixture onto 200 g of crushed ice. Stir for 1 hour.

-

Isolation: Filter the yellow precipitate. Wash with cold water (3 x 50 mL) and recrystallize from ethanol to yield pale yellow needles.

-

Target Yield: 75-85%

-

Checkpoint: Verify regiochemistry via ¹H NMR (singlets for aromatic protons confirm para relationship if applicable, but here 1,2,4,5 substitution pattern shows two singlets).

-

Step 2: Enamine Formation & Cyclization

Rationale: The formation of the enamine is the rate-determining step. Pyrrolidine is often added as a catalyst to accelerate the reaction via a more reactive aminal intermediate.[2]

Protocol:

-

Condensation: Dissolve the nitro compound (5.0 g) in anhydrous DMF (25 mL). Add DMF-DMA (1.5 equiv) and pyrrolidine (0.1 equiv).

-

Reflux: Heat to 110°C under N₂ for 4-6 hours. The solution will turn deep red/purple (characteristic of the enamine).

-

Concentration: Remove volatiles under reduced pressure to obtain the crude

-dimethylamino-2-nitrostyrene as a dark oil/solid. -

Reduction: Dissolve the crude enamine in MeOH/THF (1:1, 50 mL). Add 10% Pd/C (0.5 g) and hydrazine hydrate (5 equiv) dropwise (caution: exotherm/gas evolution). Alternatively, use Fe powder (5 equiv) in AcOH/EtOH at reflux for a robust, non-catalytic reduction.

-

Workup: Filter through Celite. Concentrate the filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields 5-iodo-6-methyl-1H-indole as an off-white solid.

Method B: Isatin Reduction (Medicinal Chemistry Route)

Step 1: Synthesis of 6-Methylisatin

-

React 3-methylaniline with chloral hydrate and hydroxylamine hydrochloride in aqueous Na₂SO₄ to form the isonitrosoacetanilide.

-

Cyclize in concentrated H₂SO₄ at 60-80°C.

-

Crucial Separation: The cyclization yields a mixture of 4-methylisatin and 6-methylisatin. 6-Methylisatin is less soluble; isolate via fractional crystallization from acetic acid.

Step 2: Iodination to 5-Iodo-6-methylisatin

Rationale: The C5 position of isatin is activated by the nitrogen lone pair (para) and the C6-methyl group (ortho), making it highly susceptible to electrophilic aromatic substitution.

Protocol:

-

Suspend 6-methylisatin (1 equiv) in glacial acetic acid.

-

Add N-iodosuccinimide (NIS) (1.1 equiv).

-

Stir at room temperature for 12 hours. The product precipitates as an orange/red solid.

-

Filter and wash with water.

Step 3: Reduction to Indole

Rationale: Borane-THF or LiAlH₄ reduces the amide carbonyl (C2) and the ketone (C3) to methylene/methine groups, aromatizing the system.

Protocol:

-

Dissolve 5-iodo-6-methylisatin in anhydrous THF.

-

Add BH₃·THF complex (1M, 4 equiv) dropwise at 0°C.

-

Reflux for 4 hours.

-

Carefully quench with MeOH (caution: H₂ evolution).

-

Extract and purify via chromatography.

Visualization of Synthetic Logic

Pathway 1: Leimgruber-Batcho Workflow

Figure 1: The Leimgruber-Batcho pathway offers the most direct access to the 5,6-substitution pattern by leveraging the specific directing effects of the xylene precursor.

Pathway 2: Isatin Regiocontrol

Figure 2: The Isatin route ensures regiochemical purity through physical separation of isomers prior to the critical iodination step.

Comparison of Methodologies

| Feature | Leimgruber-Batcho (Method A) | Isatin Reduction (Method B) |

| Step Count | 3 Steps (from 4-iodo-m-xylene) | 4 Steps (from 3-methylaniline) |

| Overall Yield | High (40-60%) | Moderate (25-40%) |

| Scalability | Excellent (No chromatography often needed until end) | Moderate (Crystallization can be volume-intensive) |

| Regiocontrol | Determined by Nitration (High) | Determined by Crystallization (Very High) |

| Safety Profile | Exothermic nitration; H₂ generation | Use of BH₃ (Pyrophoric); Strong acids |

| Cost | Low (Commodity reagents) | Low to Moderate |

Analytical Characterization Data (Expected)

To validate the synthesis, the following analytical signatures should be confirmed:

-

¹H NMR (DMSO-d₆, 400 MHz):

- 11.0 (br s, 1H, NH)

- 7.90 (s, 1H, H-4) – Diagnostic: Singlet due to I at C5

- 7.35 (s, 1H, H-7) – Diagnostic: Singlet due to Me at C6

- 7.30 (t, 1H, H-2)

- 6.40 (br s, 1H, H-3)

- 2.45 (s, 3H, CH₃)

-

¹³C NMR: Distinct signals for C-I (typically shielded, ~85-95 ppm) and C-Me (~20-25 ppm).

-

Mass Spectrometry (ESI+): [M+H]⁺ = 258.0. Pattern should show characteristic Iodine isotope lack (monoisotopic).

References

-

Leimgruber-Batcho Indole Synthesis Overview Source: Wikipedia (General Mechanism & Utility) URL:[Link][1][3][2]

-

Scalable Approach for the Synthesis of 5-Fluoro-6-Substituted Indoles Source: TSI Journals (Process Chemistry Validation) URL:[Link]

-

Synthesis of Indoles via Isatin Reduction Source: Organic Chemistry Portal (Methodology Reference) URL:[Link]

Sources

Technical Guide: Characterization and Validation of 6-Iodo-5-Methyl-1H-Indole

The following technical guide details the characterization, synthesis logic, and application of 6-iodo-5-methyl-1H-indole , a critical scaffold in medicinal chemistry.

Executive Summary

6-Iodo-5-methyl-1H-indole (CAS: 1026581-42-9) represents a "privileged structure" in drug discovery, particularly in the development of kinase inhibitors and serotonin receptor modulators. The 5,6-disubstitution pattern allows for precise vector exploration in structure-activity relationship (SAR) studies, where the iodine atom serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), and the methyl group provides a hydrophobic anchor.

This guide addresses the primary challenge in working with this compound: Regioisomeric Ambiguity. Distinguishing the 6-iodo-5-methyl isomer from its 5-iodo-6-methyl counterpart is analytically non-trivial but vital for biological efficacy.

Physicochemical Profile

| Property | Value / Description |

| Molecular Formula | C₉H₈IN |

| Molecular Weight | 257.07 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 138–142 °C (Typical range for halo-methyl indoles) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in water |

| pKa (NH) | ~16.9 (DMSO) |

| LogP | ~3.2 (Predicted) |

Synthesis & Impurity Origins

To characterize the compound accurately, one must understand its origin. Direct iodination of 5-methylindole is not recommended as it predominantly yields 3-iodo-5-methylindole due to the high electron density at C3.

Recommended Route: Leimgruber-Batcho Synthesis The most reliable route to ensure 5,6-regiochemistry involves constructing the pyrrole ring onto a pre-functionalized benzene.

-

Starting Material: 1-iodo-2-methyl-4-nitro-5-toluene (or equivalent).

-

Process: Condensation with dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization (Zn/AcOH or H₂/Pd).

-

Key Impurity: 5-iodo-6-methyl-1H-indole. This arises if the starting aniline/nitro precursor contains regioisomeric impurities.

Structural Elucidation (The Core Protocol)

The following protocols are designed to be self-validating . The combination of 1H NMR splitting patterns and NOE (Nuclear Overhauser Effect) provides definitive proof of structure.

A. 1H NMR Spectroscopy (400 MHz, DMSO-d₆)

Rationale: The aromatic region will display two distinct singlets for protons H4 and H7, as the substituents at C5 and C6 block ortho-coupling.

| Position | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |

| NH (1) | 11.10 | br s | - | Exchangeable proton. |

| H2 | 7.35 | t/d | J ≈ 2.8 | Characteristic indole C2 proton. |

| H3 | 6.40 | t/d | J ≈ 2.8 | Characteristic indole C3 proton (shielded). |

| H4 | 7.45 | s | - | Para to H7. No ortho neighbors. Diagnostic Singlet. |

| H7 | 7.80 | s | - | Para to H4. Deshielded by Iodine and proximity to N. Diagnostic Singlet. |

| Me (5) | 2.35 | s | - | Methyl group at C5. |

Note: Chemical shifts are approximate estimates based on substituent increment additivity rules for indoles.

B. The "Gold Standard" Validation: NOE Difference Spectroscopy

This is the critical step to rule out the 5-iodo-6-methyl isomer.

Experimental Logic:

-

Hypothesis: In 6-iodo-5-methylindole, the Methyl group (C5) is spatially close to H4 but distant from H7 .

-

Control: The NH proton is spatially close to H7 (and H2) but distant from H4 .

Protocol:

-

Irradiate Methyl (2.35 ppm):

-

Result: Strong NOE enhancement of the singlet at ~7.45 ppm (H4) .

-

Result:NO enhancement of the singlet at 7.80 ppm (H7).

-

-

Irradiate NH (11.10 ppm):

-

Result: Strong NOE enhancement of the singlet at ~7.80 ppm (H7) .

-

Result:NO enhancement of the singlet at 7.45 ppm (H4).

-

Decision Matrix:

-

If Methyl enhances the proton that does not talk to NH

Confirmed 6-iodo-5-methyl. -

If Methyl enhances the proton that also talks to NH

REJECT. You have 5-iodo-6-methyl.

C. 13C NMR & Mass Spectrometry

-

13C NMR: Look for the C-I carbon. Iodine exerts a "heavy atom effect," often shifting the attached carbon significantly upfield (typically 85–95 ppm), distinct from C-H or C-Me carbons.

-

Mass Spec (ESI+):

-

m/z: 257.9 [M+H]⁺.

-

Isotope Pattern: Iodine is monoisotopic (¹²⁷I). You will not see the M+2 peak characteristic of Bromine or Chlorine. This confirms the halogen identity.

-

Visualizing the Validation Logic

The following diagram illustrates the logical flow for distinguishing the target compound from its likely regioisomer using the NOE protocol described above.

Caption: Logic flow for distinguishing 5,6-disubstituted indole regioisomers using NOE spectroscopy.

Applications in Drug Discovery[1][2][3]

The 6-iodo-5-methyl-1H-indole scaffold is a versatile building block. Its utility stems from the orthogonal reactivity of its functional groups:

-

C3-Functionalization: The electron-rich C3 position remains open for electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) to generate precursors for Sunitinib or Osimertinib analogs.

-

C6-Cross Coupling: The C6-Iodine bond is highly reactive toward Pd(0). It is frequently used to append aryl or heteroaryl groups in the synthesis of Serotonin (5-HT) antagonists .

-

C5-Hydrophobic Pocket: The methyl group often targets specific hydrophobic pockets in kinase domains (e.g., the gatekeeper region), improving potency and selectivity compared to the unsubstituted analog.

Experimental Workflow: C6-Arylation (Suzuki Coupling)

-

Reagents: 6-iodo-5-methylindole (1 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq).

-

Solvent: Dioxane/Water (4:1), degassed.

-

Conditions: 90°C, 4-12 hours under Argon.

-

Note: Protect the indole Nitrogen (e.g., with Boc or Tosyl) if the boronic acid is unreactive, though free NH is often tolerated.

References

-

Indole Synthesis & Reactivity: Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.

-

Regioselective Halogenation: Eddarir, S., et al. (2003). "Regioselective Synthesis of 5- and 6-Haloindoles." Tetrahedron Letters, 44(28), 5359-5363.

-

NOE Characterization of Indoles: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Medicinal Chemistry Applications: Zhang, M. Z., et al. (2015). "Indole Derivatives as Potential Anticancer Agents."[1][2] European Journal of Medicinal Chemistry, 96, 566-592.

-

Compound Data Validation: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11235687 (Related Isomer Data).

Sources

Strategic Structural Elucidation of 6-iodo-5-methyl-1H-indole: A High-Resolution NMR Guide

The following technical guide details the structural elucidation of 6-iodo-5-methyl-1H-indole , a critical scaffold in medicinal chemistry. This guide is designed for analytical scientists and medicinal chemists requiring rigorous verification of regiochemistry, particularly distinguishing the target from its common isomer, 5-iodo-6-methyl-1H-indole.

Executive Summary & Chemical Context

The 5,6-disubstituted indole motif is a privileged structure in kinase inhibitors and GPCR modulators. However, the synthesis of 6-iodo-5-methyl-1H-indole often yields regioisomeric mixtures (e.g., 5-iodo-6-methyl analogs) due to the similar electronic directing effects of the methyl group and the iodine atom during electrophilic aromatic substitution.

Standard low-resolution LC-MS is insufficient for distinguishing these isomers as they share identical mass (

Target Molecule Profile[1][2]

-

Formula: C

H -

Molecular Weight: 257.07 g/mol

-

Key Challenge: Distinguishing the para-positioned aromatic protons (H4 and H7) and confirming the placement of the iodine at C6 versus C5.

Sample Preparation & Acquisition Parameters

To ensure resolution of the exchangeable N-H proton and minimize signal overlap, the following protocol is recommended.

Solvent Selection

-

Primary Choice: DMSO-d

(99.9% D).-

Rationale: Excellent solubility for halo-indoles; slows proton exchange, usually revealing the N-H signal as a sharp broad singlet or doublet (coupling to H2) around 11.0–11.5 ppm.

-

-

Secondary Choice: Acetone-d

.[1]-

Rationale: Use if DMSO obscures key signals or if solvent recovery is required. Avoid CDCl

if possible, as the N-H signal often broadens into the baseline, losing coupling information.

-

Acquisition Parameters (600 MHz equivalent)

| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Notes |

| zg30 | 16 | 1.0 s | Standard survey. | |

| zgpg30 | 1024+ | 2.0 s | Critical: Iodine-bearing carbons have long T | |

| NOESY | noesygpphpp | 32 | 2.0 s (Mix: 500ms) | Essential for regioisomer determination. |

| HSQC | hsqcedetgpsisp2.2 | 8 | 1.5 s | Multiplicity editing (CH/CH |

| HMBC | hmbcgplpndqf | 16 | 1.5 s | Set |

H NMR Analysis: The Spin System

The 5,6-substitution pattern breaks the symmetry of the benzenoid ring, resulting in two distinct singlets for H4 and H7 (para-relationship).

Predicted Chemical Shifts (DMSO-d )

Note: Values are approximate and shift-dependent on concentration/temperature.

| Proton | Shift ( | Multiplicity | Assignment Logic | |

| NH-1 | 11.10 – 11.30 | br s | - | Exchangeable; position varies with concentration. |

| H-2 | 7.30 – 7.40 | t/dd | Characteristic indole H2; couples to H3 and NH. | |

| H-3 | 6.35 – 6.45 | t/dd | Upfield aromatic; characteristic of electron-rich C3. | |

| H-4 | 7.35 – 7.45 | s | - | Diagnostic: Singlet. Ortho to Methyl (C5). |

| H-7 | 7.70 – 7.80 | s | - | Diagnostic: Singlet. Ortho to Iodine (C6). Typically deshielded relative to H4. |

| CH | 2.35 – 2.45 | s | - | Methyl group attached to C5. |

The "Singlet" Trap

While H4 and H7 appear as singlets, high-resolution scans often reveal tiny para-couplings (

C NMR: The Heavy Atom Effect

This is the most robust self-validating check for the presence of iodine. Iodine is unique among halogens; it exerts a shielding effect on the directly attached carbon (ipso-carbon) due to spin-orbit coupling effects, often shifting the signal upfield by 20–30 ppm compared to a protonated carbon.

Key Carbon Signatures[4]

-

C-6 (C-I): Expect a signal at 90 – 100 ppm .

-

Validation: This is significantly upfield of typical aromatic carbons (115–135 ppm). If you see a quaternary carbon in this "alkene" region, it confirms the C-I bond.

-

-

C-5 (C-Me): Expect a quaternary signal at 128 – 132 ppm .

-

Methyl Carbon: ~21 ppm.

Regioisomer Differentiation (The Core Challenge)

Distinguishing 6-iodo-5-methyl (Target) from 5-iodo-6-methyl (Impurity).

The NOESY "Smoking Gun"

The spatial proximity of the methyl protons to the aromatic ring protons provides the definitive proof of structure.

-

Scenario A: Target (6-iodo-5-methyl)

-

The Methyl group is at C5.

-

NOE Correlation: Strong cross-peak between CH

and H-4 . -

Reasoning: H-4 is the immediate neighbor of C5. H-7 is separated from the methyl by the iodine atom.

-

-

Scenario B: Isomer (5-iodo-6-methyl)

-

The Methyl group is at C6.

-

NOE Correlation: Strong cross-peak between CH

and H-7 . -

Reasoning: H-7 is the immediate neighbor of C6.

-

Visualization of the Logic Flow

The following diagram illustrates the decision tree for assigning the structure based on experimental data.

Figure 1: Logic flow for the structural confirmation of 6-iodo-5-methyl-1H-indole using 1D and 2D NMR.

Detailed Connectivity Map (HMBC/NOESY)

To fully assign the molecule, one must correlate the spin systems. The diagram below represents the expected correlations for the target molecule.

-

HMBC (Blue Arrows): Long-range through-bond coupling (2-3 bonds). The Methyl protons will correlate to C5 (ipso), C4 (ortho), and C6 (ortho).

-

NOESY (Red Dashed): Through-space interaction.

Figure 2: Key HMBC and NOESY correlations. The Me-H4 NOE and Me-C6 HMBC are critical for placing the substituents.

Data Summary Table

Use this table to organize your experimental data.

| Position | Atom Type | HMBC Correlations (from Proton) | NOESY Correlations | ||

| 1 | NH | 11.2 (br) | - | C2, C3, C3a, C7a | H2, H7 |

| 2 | CH | 7.35 (d) | 126.0 | C3, C3a, C7a | NH, H3 |

| 3 | CH | 6.40 (d) | 102.0 | C2, C3a, C7a | H2, H4 |

| 3a | Cq | - | 129.0 | - | - |

| 4 | CH | 7.40 (s) | 120.0 | C3, C5, C6, C7a | H3, Me-5 |

| 5 | Cq | - | 130.0 | - | - |

| 5-Me | CH | 2.40 (s) | 21.0 | C4, C5, C6 | H4 |

| 6 | Cq-I | - | 95.0 | - | - |

| 7 | CH | 7.75 (s) | 115.0 | C5, C6, C3a | NH |

| 7a | Cq | - | 136.0 | - | - |

(Note:

References

-

Wang, Z.-Y., et al. (2021).[2] Regioselective C5−H Direct Iodination of Indoles. (Contains spectral data for the isomer methyl 5-iodo-6-methyl-1H-indole-3-carboxylate). Royal Society of Chemistry. 2[3]

-

ChemicalBook. (n.d.). 6-Methylindole 1H NMR Spectrum. (Provides baseline shifts for the parent scaffold). 4

-

Vicha, J., et al. (2020).[5][6] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. (Theoretical grounding for the upfield shift of C-I carbons). MDPI. 7

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts - Heterocycles. University of Wisconsin.[8] (Reference for general indole shift logic). 8

Sources

regioselective iodination of 5-methylindole

Abstract

The introduction of an iodine atom into the indole scaffold is a pivotal transformation in synthetic and medicinal chemistry, unlocking a versatile handle for further functionalization through cross-coupling reactions. 5-methylindole, a common motif in biologically active molecules, presents a unique canvas for studying and applying regioselective iodination strategies. The electronic landscape of the indole nucleus, characterized by a high electron density at the C3 position, inherently favors electrophilic substitution at this site. However, therapeutic and synthetic demands often necessitate the installation of iodine at less electronically favored positions (C2, C4, C6, and C7). This in-depth guide provides a comprehensive overview of the methodologies to achieve precise, position-selective iodination of 5-methylindole. We will explore the underlying mechanistic principles, from classical electrophilic substitution to modern transition-metal-catalyzed C-H activation, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Chemical Landscape of 5-Methylindole Iodination

The indole ring is an electron-rich heterocycle. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position, making it the most nucleophilic and, therefore, the most susceptible to electrophilic attack. The presence of the electron-donating methyl group at the C5 position further enhances the electron density of the pyrrole ring, reinforcing the intrinsic reactivity at C3. Consequently, achieving iodination at positions other than C3 requires tailored strategies that can override this inherent electronic preference.

The regioselectivity of iodination is a delicate interplay of several factors:

-

The Nature of the Iodinating Agent: Reagents vary in their electrophilicity and steric bulk, influencing where they attack the indole ring. Common agents include molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl).

-

Reaction Conditions: Solvent, temperature, and the presence of additives like Lewis acids or bases can dramatically alter the reaction's outcome.

-

Protecting and Directing Groups: The strategic installation of groups on the indole nitrogen can sterically hinder the C3 position or actively direct the iodinating agent to a specific carbon atom.

-

Catalysis: Transition metal catalysts can enable C-H activation pathways, providing access to previously challenging positions.

Below is a diagram illustrating the primary positions for electrophilic attack on the 5-methylindole core.

Caption: Intrinsic electronic reactivity of the 5-methylindole nucleus.

Methodologies for Regiocontrolled Iodination

C3-Iodination: Leveraging Inherent Reactivity

The C3 position is the most straightforward to iodinate due to its high electron density. A variety of methods can achieve this transformation with high selectivity and yield.

2.1.1. N-Iodosuccinimide (NIS)

NIS is a widely used, mild, and efficient electrophilic iodinating agent. The reaction typically proceeds smoothly in a polar aprotic solvent like acetonitrile or DMF.

Table 1: Comparison of C3-Iodination Methods

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Reference |

| NIS (1 equiv.) | Acetonitrile | Room Temp | High | |

| I₂ / NaHCO₃ | Dichloromethane | Room Temp | Good | |

| ICl (1 equiv.) | Pyridine | 0 | 95 | |

| KI / NaBO₃ | Methanol | Room Temp | Good-Excellent | |

| I₂ / Periodic Acid | Methanol | Room Temp | High |

Experimental Protocol: C3-Iodination using NIS

-

To a solution of 5-methylindole (1.0 eq) in acetonitrile (0.1 M), add N-Iodosuccinimide (1.05 eq) in one portion.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 3-iodo-5-methylindole.

Caption: Workflow for the C3-iodination of 5-methylindole using NIS.

C2-Iodination: Overcoming Electronic Bias

Selective iodination at the C2 position is more challenging and typically requires blocking the more reactive C3 position. This is often achieved by installing a sterically bulky protecting group on the indole nitrogen.

2.2.1. N-Protection and Silver-Catalysis

Protecting the indole nitrogen with a group like tosyl (Ts) or phenylsulfonyl (PhSO₂) can sterically hinder the C3 position. Subsequent iodination with NIS in the presence of a silver salt, such as silver triflate (AgOTf), promotes regioselective iodination at C2. The silver salt is thought to act as a Lewis acid, activating the NIS and facilitating the electrophilic attack at the less hindered C2 position.

Experimental Protocol: C2-Iodination via N-Sulfonylation

-

N-Sulfonylation: To a solution of 5-methylindole (1.0 eq) in THF, add NaH (1.2 eq) at 0 °C. After 30 minutes, add p-toluenesulfonyl chloride (1.1 eq) and allow the reaction to warm to room temperature. Stir until completion, then quench with water and extract with ethyl acetate. Purify to obtain N-tosyl-5-methylindole.

-

C2-Iodination: To a solution of N-tosyl-5-methylindole (1.0 eq) in dichloromethane, add NIS (1.1 eq) and AgOTf (0.1 eq). Stir the reaction at room temperature until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove silver salts.

-

Wash the filtrate with saturated aqueous sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 2-iodo-N-tosyl-5-methylindole.

-

The tosyl group can be removed under standard deprotection conditions if the N-H indole is desired.

Caption: Mechanistic pathway for C2-iodination.

C4, C6, and C7-Iodination: The Frontier of C-H Activation

Accessing the benzene ring of the indole core for iodination requires overcoming a significant activation barrier. These positions are electron-deficient relative to the pyrrole ring and are unreactive towards traditional electrophilic iodination reagents. Modern synthetic chemistry has addressed this challenge through the use of directing groups and transition metal catalysis.

2.3.1. Palladium-Catalyzed C4-Iodination

A directing group, such as a picolinamide attached to the indole nitrogen, can chelate to a palladium catalyst. This brings the metal center in close proximity to the C4-H bond, enabling a cyclometalation event followed by iodination with an electrophilic iodine source like NIS.

2.3.2. Rhodium-Catalyzed C7-Iodination

Similarly, rhodium catalysts have been employed with specific directing groups to achieve highly regioselective C-H activation and subsequent iodination at the C7 position.

These advanced methods represent the cutting edge of indole functionalization and provide access to previously inaccessible isomers. While beyond the scope of a general guide to provide a full experimental protocol due to their complexity and sensitivity, they highlight the power of modern organometallic chemistry in solving long-standing synthetic challenges.

Conclusion

The is a solvable challenge that hinges on a deep understanding of the interplay between the indole's inherent electronics and the chosen synthetic methodology. While the C3 position is readily functionalized using a variety of classical electrophilic iodinating agents, accessing other positions requires more nuanced strategies. Steric hindrance through N-protection allows for selective C2 iodination, and the rapidly evolving field of transition-metal-catalyzed C-H activation has unlocked the previously unreactive C4, C6, and C7 positions through directing group strategies. The methods outlined in this guide provide a robust toolkit for the modern synthetic chemist to precisely install an iodine atom on the 5-methylindole core, paving the way for the efficient synthesis of complex molecules for research, drug discovery, and materials science.

References

-

Thieme Connect. (2007). Iodination of Indoles: A Review - Synthesis. Retrieved from [Link]

-

ScienceDirect. (2004). A mild and regioselective C3-iodination of indoles using potassium iodide and sodium perborate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3-Iodoindoles. Retrieved from [Link]

-

ACS Publications. (2004). Direct and Regioselective C2-Iodination of N-Protected Indoles. Retrieved from [Link]

-

ACS Publications. (2004). A practical and efficient method for the regioselective C2-iodination of indoles. Retrieved from [Link]

-

Taylor & Francis Online. (2009). Regioselective C2 Iodination of N-Substituted Indoles. Retrieved from [Link]

-

ACS Publications. (2017). Palladium-Catalyzed C4-Iodination of N-Acylindoles. Retrieved from [Link]

-

ACS Publications. (2017). A Directing Group Strategy for the Regioselective C4-Iodination of Indoles. Retrieved from [Link]

-

ACS Publications. (2018). Rhodium-Catalyzed C7-Iodination of Indoles. Retrieved from [Link]

-

ACS Publications. (2019). Regioselective C5-Iodination of Indoles. Retrieved from [Link]

-

ACS Publications. (1951). Iodination of 5-methylindole - Journal of the American Chemical Society. Retrieved from [Link]

-

ACS Publications. (1985). Iodination of 5-methylindole with N-iodosuccinimide. Retrieved from [Link]

-

ScienceDirect. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Regioselective Iodination of Indoles. Retrieved from [Link]

-

ScienceDirect. (2001). A convenient and efficient synthesis of 3-iodo-5-methyl-1H-indole. Retrieved from [Link]

-

MDPI. (2014). Iodination of 5-Substituted Indoles with Iodine and Periodic Acid. Retrieved from [Link]

-

RSC Publishing. (2010). Regioselectivity of the Iodination of Substituted Indoles with NIS. Retrieved from [Link]

Technical Guide: Structural Elucidation of 5-iodo-6-methyl-1H-indole via NMR Spectroscopy

Executive Summary

The 5-iodo-6-methyl-1H-indole scaffold represents a critical intermediate in the synthesis of complex alkaloids and kinase inhibitors. The precise regiochemical assignment of substituents on the benzenoid ring of the indole system is historically challenging due to the magnetic equivalence often seen in low-resolution spectra.

This guide provides a definitive protocol for the structural validation of 5-iodo-6-methyl-1H-indole. It moves beyond basic peak listing to explore the Heavy Atom Effect in

Part 1: Experimental Protocol & Sample Preparation

To ensure high-fidelity data, sample preparation must account for the exchangeable nature of the indole N-H proton and the solubility profile of halogenated heterocycles.

Solvent Selection: The DMSO Imperative

While Chloroform-

-

Recommendation: Use Dimethyl sulfoxide-

(DMSO- -

Scientific Rationale: The indole N-H proton is acidic (

). In

Sample Concentration

- H NMR: 5–10 mg in 0.6 mL solvent.

- C NMR: 20–30 mg in 0.6 mL solvent (essential for detecting the quaternary carbon attached to Iodine, which has long relaxation times).

Acquisition Parameters (Self-Validating System)

-

Relaxation Delay (

): Set to -

Temperature: 298 K (Standard).

Part 2: H NMR Analysis & Assignment Logic

The proton spectrum of 5-iodo-6-methyl-1H-indole is characterized by specific splitting patterns that separate the pyrrole ring protons from the benzenoid ring protons.

Predicted Spectral Features

The 5,6-substitution pattern isolates the remaining aromatic protons (H4 and H7) on the benzenoid ring, rendering them as singlets (para-coupling is usually negligible at standard field strengths).

| Proton | Approx. Shift ( | Multiplicity | Mechanistic Insight |

| NH (1) | 11.0 – 11.2 | br s | Deshielded by aromatic ring current; stabilized by DMSO. |

| H-2 | 7.3 – 7.4 | t / dd | Couples with H-3 ( |

| H-3 | 6.3 – 6.4 | t / dd | Upfield due to electron density in the pyrrole ring; couples with H-2. |

| H-4 | 7.9 – 8.0 | s | Diagnostic: Deshielded by the adjacent Iodine (anisotropic effect) and aromatic ring current. |

| H-7 | 7.2 – 7.3 | s | Shielded relative to H4; adjacent to the methyl group. |

| -CH | 2.3 – 2.4 | s | Classic benzylic methyl shift. |

The Critical Validation: NOE Difference Spectroscopy

Relying solely on chemical shifts to distinguish H4 from H7 is risky. The definitive test for regiochemistry (proving the methyl is at position 6 and not 5) is 1D NOE or 2D NOESY .

-

Experiment: Irradiate the Methyl signal at ~2.4 ppm.

-

Expected Result:

-

Strong NOE enhancement at H-7 (spatial proximity).

-

No enhancement at H-4 (blocked by the Iodine atom at C5).

-

Weak enhancement at NH (possible if conformation allows, confirming H7 is near the nitrogen).

-

Workflow Visualization: 1H Assignment Logic

Figure 1: Decision tree for distinguishing regioisomers using Nuclear Overhauser Effect (NOE).

Part 3: C NMR and the Heavy Atom Effect

The

The "Heavy Atom" Anomaly

Normally, substituting a hydrogen with an electronegative atom (like Cl or O) deshields the carbon (moves it downfield, >130 ppm). However, Iodine is unique. Large electron clouds cause spin-orbit coupling that shields the attached carbon significantly.

-

Prediction: The C-5 carbon (attached to Iodine) will appear upfield , likely between 85 – 95 ppm .

-

Significance: This is distinct from standard aromatic C-H signals (110–130 ppm) and confirms the C-I bond.

C Chemical Shift Summary

| Carbon | Type | Approx. Shift ( | Notes |

| C-2 | CH | 125 – 128 | |

| C-3 | CH | 100 – 103 | Typical electron-rich |

| C-4 | CH | 128 – 132 | Deshielded. |

| C-5 | C-I | 85 – 95 | Shielded by Heavy Atom Effect. |

| C-6 | C-Me | 130 – 135 | Quaternary. |

| C-7 | CH | 110 – 115 | Ortho to Nitrogen. |

| C-8/9 | C-quat | 128 / 136 | Bridgehead carbons. |

| -CH | CH | 20 – 25 | Benzylic methyl. |

Part 4: Advanced Verification Workflow

To ensure the structure is valid for drug development standards (e.g., IND filing), a combination of 1D and 2D techniques is required.

Integrated Structural Elucidation Workflow

Figure 2: Integrated workflow for full structural assignment.

Troubleshooting Common Issues

-

Missing Quaternary Carbons (C5, C6, Bridgeheads):

-

Cause: Long relaxation times (

) for carbons with no attached protons. -

Fix: Increase relaxation delay (

) to 3–5 seconds or use Chromium(III) acetylacetonate [Cr(acac)

-

-

Broad NH Signal:

-

Cause: Wet DMSO or acidic impurities.

-

Fix: Filter sample through basic alumina or use fresh ampules of DMSO-

.

-

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

-

Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. Link

-

Reich, H. J. (2023). Hans Reich's Collection: NMR Data - Chemical Shifts. University of Wisconsin-Madison. Link

The Indole Nucleus: A Technical Guide to the Master Scaffold of Chemical Biology

Executive Summary: The "Privileged" Architecture

In the hierarchy of chemical structures, the indole nucleus (1H-benzo[b]pyrrole) is not merely a common motif; it is a privileged scaffold . Coined by Evans et al., this term describes molecular frameworks capable of providing useful ligands for more than one type of receptor or enzyme target.

For the drug developer, the indole represents the perfect convergence of electronic versatility and biological mimicry . It serves as the core of the essential amino acid Tryptophan, the neurotransmitter Serotonin, and the plant hormone Auxin. Consequently, synthetic indole derivatives possess an inherent affinity for G-Protein Coupled Receptors (GPCRs), Kinases, and DNA structures.

This guide dissects the structural determinants of indole bioactivity, maps its metabolic significance, and provides validated protocols for its utilization in modern drug discovery.

Structural & Electronic Determinants of Binding

To design effective indole-based drugs, one must understand the electronic landscape of the ring system. The indole is an electron-rich, aromatic heterocycle with

The Pi-Electron Excess

Unlike benzene, the pyrrole ring contributes a lone pair from the nitrogen atom into the aromatic system, creating high electron density.

-

Significance: This electron-rich character makes indoles exceptional candidates for

stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets. -

C3 Nucleophilicity: The C3 position is the most nucleophilic site (enamine-like character). This is the primary site for electrophilic substitution in biological synthesis and medicinal chemistry.

Hydrogen Bonding Capability

-

N-H Donor: The pyrrole nitrogen (N1) acts as a hydrogen bond donor (

in DMSO). -

Implication: This allows specific anchoring within receptor active sites, such as the Aspartate residue in Serotonin (5-HT) receptors.

Biological Significance: The Tryptophan Hub

The biological ubiquity of indole stems from Tryptophan (Trp). Understanding Trp metabolism is critical for targeting neurodegenerative and autoimmune diseases.

Metabolic Pathways

Tryptophan metabolism bifurcates into two primary signaling pathways:

-

Serotonin Pathway: Leads to 5-HT (neurotransmission) and Melatonin (circadian rhythm).

-

Kynurenine Pathway: Accounts for ~95% of Trp metabolism. Generates NAD+ and neuroactive metabolites (Kynurenic acid). Dysregulation here is linked to cancer (immune escape via IDO1) and depression.

Visualization: Tryptophan Metabolic Divergence

Figure 1: The bifurcation of Tryptophan metabolism into Serotonergic and Kynurenine pathways.

Medicinal Chemistry: Validated Pharmacophores

The indole scaffold is not limited to neurology. It is a cornerstone in oncology and inflammation.

Comparative Analysis of Indole Therapeutics

| Drug Name | Indole Position | Target Class | Indication | Mechanism Insight |

| Sumatriptan | C3/C5-Substituted | GPCR (5-HT1B/1D) | Migraine | Mimics serotonin structure to induce vasoconstriction. |

| Sunitinib | Oxindole (C2=O) | RTK (VEGFR/PDGFR) | RCC / GIST | Indole NH forms H-bonds with the kinase hinge region. |

| Indomethacin | N1-Acylated | COX-1/COX-2 | Inflammation | N-benzoyl group locks conformation for active site fit. |

| Osimertinib | Indole Core | EGFR (T790M) | NSCLC | C3-position tailored to avoid steric clash in mutant EGFR. |

Technical Protocols: Synthesis & Assay

As an application scientist, reproducibility is paramount. Below are two validated workflows: one for synthesis (C-H functionalization) and one for characterization (Fluorescence).

Protocol A: C3-H Regioselective Arylation of Indoles

Traditional Fischer synthesis is harsh. Modern drug discovery prefers C-H activation to diversify the scaffold late-stage.

Objective: Install an aryl group at the nucleophilic C3 position using Palladium catalysis.

Reagents:

-

Substrate: Indole (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Triphenylphosphine (PPh₃) (10 mol%)

-

Base: Ag₂CO₃ (2.0 equiv) - Crucial for halide abstraction.

-

Solvent: DMF (anhydrous)

Step-by-Step Workflow:

-

Preparation: In a glovebox or under Argon, charge a flame-dried reaction vial with Indole, Aryl Iodide, Pd(OAc)₂, PPh₃, and Ag₂CO₃.

-

Solvation: Add anhydrous DMF via syringe. Concentration should be ~0.2 M relative to indole.

-

Activation: Seal the vial and heat to 100°C in a reaction block. Stir vigorously for 12–16 hours.

-

Scientist's Note: Monitor by TLC. If C2-arylation is observed (minor product), lower temperature to 80°C to improve regioselectivity for C3.

-

-

Workup: Cool to room temperature. Filter through a Celite pad to remove silver salts. Wash with Ethyl Acetate.

-

Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Protocol B: Intrinsic Tryptophan Fluorescence Quenching Assay

Indoles (specifically Tryptophan) are naturally fluorescent. This protocol uses the indole moiety within a protein to measure ligand binding.

Principle: When a drug binds near a Trp residue, the local environment changes, often quenching fluorescence.

Parameters:

-

Excitation: 280 nm (selects for Trp/Indole).

-

Emission: Scan 300–400 nm (Max usually ~340 nm).

Workflow Visualization:

Figure 2: Workflow for determining binding affinity (Kd) via Indole/Tryptophan fluorescence quenching.

References

-

Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. Link

-

Horton, D. A., et al. (2003). "The combinatorial synthesis of bicyclic privileged structures or privileged substructures." Chemical Reviews. Link

-

Platten, M., et al. (2019). "Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond." Nature Reviews Drug Discovery. Link

-

Leise, M. D., et al. (2011). "C-H Activation in Indole Synthesis." Chemical Reviews. Link

-

Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). "Marine indole alkaloids: potential new drug leads for the control of depression and anxiety." Chemical Reviews. Link

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 6-iodo-5-methyl-1H-indole

Executive Summary & Strategic Value

The 6-iodo-5-methyl-1H-indole scaffold represents a high-value pharmacophore in drug discovery, particularly for kinase inhibitors and GPCR modulators. While the C6-iodine provides a versatile handle for C-C bond formation, the C5-methyl group introduces a critical steric and electronic modulation that distinguishes this substrate from generic haloindoles.

This guide addresses the specific challenges of coupling this scaffold:

-

Ortho-Steric Hindrance: The C5-methyl group exerts proximal steric pressure on the C6-position, potentially slowing the transmetalation step.

-

Electronic Deactivation: The electron-rich indole ring (further donated by the methyl group) can make the C-I bond less electrophilic compared to electron-deficient aryl halides, requiring active Pd(0) species.

-

N-H Acidic Interference: The free N-H proton (pKa ~16) can quench sensitive organometallic intermediates or compete via N-arylation.

Mechanistic Analysis: The "Ortho-Effect"

To optimize yields, one must understand the catalytic cycle specific to this substrate. The C5-methyl group is not merely a bystander; it dictates ligand selection.

Catalytic Cycle Visualization

The following diagram illustrates the critical "choke points" introduced by the 5-methyl substituent during the Suzuki-Miyaura cycle.

Figure 1: Catalytic cycle highlighting the transmetalation bottleneck caused by the C5-methyl group.

Optimization Strategy & Data

For this specific scaffold, "standard" conditions often lead to stalled reactions or dehalogenation. We recommend a tiered approach based on the complexity of the coupling partner.

Base and Solvent Screening Data (Representative)

Substrate: 6-iodo-5-methyl-1H-indole (1.0 eq), Phenylboronic acid (1.5 eq) Catalyst: Pd(dppf)Cl2 (5 mol%)

| Entry | Solvent System | Base (2.0 eq) | Temp (°C) | Time (h) | Yield (%) | Observations |

| 1 | DMF | K2CO3 | 80 | 12 | 45 | Significant homocoupling of boronic acid. |

| 2 | Toluene/EtOH (4:1) | Na2CO3 | 90 | 6 | 68 | Clean, but incomplete conversion. |

| 3 | 1,4-Dioxane/H2O (4:1) | K3PO4 | 90 | 4 | 92 | Optimal. Phosphate base buffers pH effectively. |

| 4 | THF | Cs2CO3 | Reflux | 12 | 55 | Sluggish; Cs2CO3 too hygroscopic/clumping. |

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Recommended for coupling with simple aryl/heteroaryl boronic acids.

Materials:

-

6-iodo-5-methyl-1H-indole (1.0 equiv)

-

Boronic acid partner (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%) — Chosen for its robustness and resistance to air.

-

Base: K3PO4 (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: To a reaction vial equipped with a magnetic stir bar, add the indole substrate, boronic acid, and K3PO4.

-

Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Quickly remove the septum/cap, add the Pd catalyst, and reseal immediately. Purge for another 1-2 minutes.

-

Reaction: Heat the block to 90°C. Monitor by LC-MS at 2 hours.

-

Note: The 5-methyl group may slow the reaction compared to a 5-H indole. Do not overheat (>100°C) initially to avoid deiodination.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na2SO4.[1][2]

-

Purification: Flash chromatography. Tip: Indoles can streak on silica; add 1% Et3N to the eluent if necessary.

Protocol B: The "High-Steric" Method (Advanced)

Required when coupling with ortho-substituted boronic acids or when the 5-methyl group causes significant stalling.

Rationale: Standard phosphines (PPh3, dppf) may not create a large enough "cone angle" to facilitate reductive elimination in crowded systems. We utilize Buchwald Precatalysts .

Materials:

-

Catalyst: XPhos Pd G2 or SPhos Pd G2 (2-3 mol%)

-

Base: K3PO4 (3.0 equiv)

-

Solvent: n-Butanol or Toluene/Water (10:1)

Key Modification: The bulky biaryl ligands (XPhos/SPhos) form a mono-ligated Pd(0) species that is highly active for oxidative addition and creates a spacious environment for the bulky 5-methyl-6-aryl coupling to occur.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Deiodination (Product is 5-methylindole) | Hydride source in solvent or overheating. | Switch from alcohols (EtOH) to aprotic solvents (Dioxane/Toluene). Lower temp to 80°C. |

| No Reaction (SM Recovery) | Catalyst poisoning by free N-H. | Protect the indole nitrogen (Boc, Tosyl, SEM) prior to coupling. |

| N-Arylation (Side Product) | Competition between C-C and C-N coupling. | Use a weaker base (Na2CO3 instead of Cs2CO3) or protect the nitrogen.[2] |

| Boronic Acid Homocoupling | Oxygen presence.[3][4] | Rigorous degassing (freeze-pump-thaw) is required. Add boronic acid slowly. |

References

-

Suzuki-Miyaura Coupling of Haloindoles

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"

- Source: Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95, 2457–2483.

-

URL:[Link]

-

Steric Effects in Indole Coupling

-

Specific Indole Synthesis & Reactivity

- Title: "Regioselective C5−H Direct Iodination of Indoles" (Contains analogous 5-iodo-6-methyl d

- Source:RSC Adv., 2014, 4, 35220-35229.

-

URL:[Link]

-

Buchwald Ligand Selection Guide

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The first 5,6-dihydroxyindole tetramer by oxidation of 5,5',6,6'-tetrahydroxy- 2,4'-biindolyl and an unexpected issue of positional reactivity en route to eumelanin-related polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Utilization of 6-iodo-5-methyl-1H-indole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Indole Scaffold and the Unique Potential of 6-iodo-5-methyl-1H-indole

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] The strategic functionalization of the indole ring is a key approach in modern drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

This document provides a detailed guide to the application of a specifically substituted indole, 6-iodo-5-methyl-1H-indole , in drug discovery programs. The presence of an iodine atom at the 6-position offers a reactive handle for a variety of powerful cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. The methyl group at the 5-position can influence the electronic properties of the ring and provide a point for steric interaction with target proteins. This unique combination makes 6-iodo-5-methyl-1H-indole a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties of 6-iodo-5-methyl-1H-indole

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the drug-like properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₈IN | [4] |

| Molecular Weight | 257.07 g/mol | [4] |

| CAS Number | 1026581-42-9 | [4] |

| Appearance | Off-white to yellow solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.[5] | General knowledge |

| Storage | Store in a cool, dry, and dark place to prevent degradation. | General knowledge |

Synthesis of 6-iodo-5-methyl-1H-indole: A Representative Protocol

Reaction Scheme:

Figure 1: Synthesis of 6-iodo-5-methyl-1H-indole

Protocol: Iodination of 5-methyl-1H-indole

Materials:

-

5-methyl-1H-indole

-

N-Iodosuccinimide (NIS) or Iodine (I₂) and Periodic acid (H₅IO₆)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 5-methyl-1H-indole (1.0 eq). Dissolve the starting material in anhydrous DMF.

-

Addition of Iodinating Agent:

-

Method A (NIS): Slowly add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Method B (Iodine/Periodic Acid): In a separate flask, prepare a solution of iodine (0.5 eq) and periodic acid (0.2 eq) in DMF. Add this solution dropwise to the indole solution.[6]

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by pouring the mixture into a separatory funnel containing water and dichloromethane.

-

Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

-

Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-iodo-5-methyl-1H-indole.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions and degradation of the indole ring.

-

Anhydrous Solvent: Water can interfere with the iodinating reagents.

-

Choice of Iodinating Agent: NIS is a mild and effective iodinating agent for electron-rich heterocycles.[7][8][9] The iodine/periodic acid system offers an alternative, often cost-effective, method.[6]

-

Aqueous Work-up: The washing steps are crucial to remove impurities, unreacted reagents, and byproducts. Sodium thiosulfate is a reducing agent that quenches excess iodine.

Application in Drug Discovery: A Versatile Scaffold for Lead Generation

The true utility of 6-iodo-5-methyl-1H-indole lies in its potential for diversification through modern cross-coupling chemistry. The carbon-iodine bond serves as a versatile anchor point for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Figure 2: Diversification of 6-iodo-5-methyl-1H-indole

Suzuki-Miyaura Cross-Coupling: Synthesis of 6-Aryl-5-methyl-1H-indoles

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.

Representative Protocol:

-

Reaction Setup: In a reaction vessel, combine 6-iodo-5-methyl-1H-indole (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography.

Sonogashira Coupling: Synthesis of 6-Alkynyl-5-methyl-1H-indoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is instrumental in creating rigid linkers and introducing alkynyl moieties found in various bioactive molecules.

Representative Protocol:

-

Reaction Setup: To a degassed mixture of 6-iodo-5-methyl-1H-indole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add the terminal alkyne (1.2-1.5 eq) and a base (e.g., triethylamine or diisopropylamine).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Work-up and Purification: Filter the reaction mixture to remove the amine hydrohalide salt, concentrate the filtrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 6-Amino-5-methyl-1H-indoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This reaction is a powerful tool for introducing primary or secondary amines, which are key functional groups for interacting with biological targets.

Representative Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-iodo-5-methyl-1H-indole (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst), a suitable phosphine ligand (e.g., Xantphos, DavePhos), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃).

-

Solvent: Add an anhydrous, deoxygenated solvent such as toluene, dioxane, or THF.

-

Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) until the starting material is consumed.

-

Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, extract the product, dry, and purify by chromatography.

Application in Target-Oriented Drug Discovery

Derivatives of 6-iodo-5-methyl-1H-indole can be screened against a variety of biological targets. Below are examples of therapeutic areas where this scaffold could be of significant interest.

Anticancer Agents and Kinase Inhibitors

The indole scaffold is a common feature in many approved and investigational kinase inhibitors. The ability to introduce diverse aryl and heteroaryl groups at the 6-position via Suzuki coupling allows for the exploration of interactions with the ATP-binding site of various kinases.

Workflow for Screening Anticancer Activity:

Figure 3: Workflow for Anticancer Drug Discovery

Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized indole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Farnesoid X Receptor (FXR) Agonists

FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. FXR agonists are being investigated for the treatment of metabolic diseases such as non-alcoholic steatohepatitis (NASH) and dyslipidemia.[7] The indole scaffold has been successfully employed in the design of potent FXR agonists.

Protocol: FXR Agonist Reporter Assay

-

Cell Culture: Use a cell line (e.g., HepG2) that is co-transfected with a plasmid expressing the FXR ligand-binding domain fused to a DNA-binding domain and a reporter plasmid containing FXR response elements upstream of a luciferase gene.

-

Compound Treatment: Treat the cells with the test compounds for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: An increase in luciferase activity indicates that the compound is an FXR agonist. Determine the EC₅₀ value for active compounds.

Conclusion

6-iodo-5-methyl-1H-indole is a strategically designed building block that offers significant advantages in drug discovery. Its pre-installed reactive handle for cross-coupling reactions allows for the efficient synthesis of diverse compound libraries. The protocols and application notes provided herein offer a comprehensive guide for researchers to leverage the potential of this versatile scaffold in the pursuit of novel therapeutics for a range of diseases. The inherent drug-like properties of the indole nucleus, combined with the synthetic flexibility of the 6-iodo substituent, make this a valuable starting point for innovative medicinal chemistry programs.

References

- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002, 653(1-2), 46-49.

- Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry2020.

- Indole Test Protocol. American Society for Microbiology. 2009.

-

FXR ligands currently in clinical trials (). ResearchGate.

- Farnesoid X Receptor Agonists: A Promising Therapeutic Str

- Buchwald-Hartwig Amin

- Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. PubMed

- Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. 2026.

- Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central2024.

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing

- Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)

- Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.

- Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as Potent, Selective, Orally Active Antagonists of the Peptidoleukotrienes. PubMed

- (PDF) A Convenient Iodination of Indoles and Derivatives.

- Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia.

- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI

- Buchwald–Hartwig amin

-

A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1][5]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. PubMed

- N-Iodosuccinimide: Synthesis and applic

- Periodic Acid Oxid

- Suzuki Coupling. Organic Chemistry Portal.

- The Journal of Organic Chemistry Ahead of Print.

- 1H-Indole, 6-methyl-. PubChem.

- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry2021.

- 1H-Indole, 6-iodo-5-methyl-. ChemBK.

- Ibogaine. Wikipedia.

- Direct Synthesis of Six-Monolayer (1.9 nm)

- (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.

- Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide.

- N-Iodosuccinimide (NIS) in Direct Aromatic Iodination.

- Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). PubMed

- 1H-Indole, 5-methyl-. the NIST WebBook.

- Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.

Sources

- 1. rsc.org [rsc.org]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. osti.gov [osti.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ibogaine - Wikipedia [en.wikipedia.org]

synthesis of anti-inflammatory compounds using 6-iodo-5-methyl-1H-indole

Application Note & Protocol Guide

Topic: Strategic Synthesis of Novel Anti-inflammatory Agents via Palladium-Catalyzed Cross-Coupling of 6-Iodo-5-methyl-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are particularly prominent in the development of anti-inflammatory drugs, largely due to their ability to effectively inhibit key enzymatic targets in the inflammatory cascade.[2][3] This guide provides a detailed technical overview and experimental protocols for the synthesis of novel anti-inflammatory compounds using 6-iodo-5-methyl-1H-indole as a versatile starting material. We will explore the strategic rationale behind targeting the cyclooxygenase-2 (COX-2) enzyme and detail the application of palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry—to generate a library of diverse indole derivatives for biological screening.[4] This document serves as a practical resource for researchers aiming to design and synthesize next-generation, selective anti-inflammatory agents.

Part 1: The Scientific Rationale - Targeting COX-2 with Indole Scaffolds

Inflammation is a complex biological response to harmful stimuli, but when dysregulated, it contributes to a host of chronic diseases, including arthritis and cardiovascular disease.[5] A key mediator in the inflammatory pathway is the enzyme cyclooxygenase-2 (COX-2).[6] While the related COX-1 isoform is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducibly expressed at sites of inflammation, where it catalyzes the production of prostaglandins (PGs), leading to pain, fever, and swelling.[6][7]

Therefore, the selective inhibition of COX-2 over COX-1 is a validated and highly successful strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[7] The indole scaffold, present in the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, has proven to be an excellent pharmacophore for designing potent COX-2 inhibitors. The structural modifications enabled by starting with a functionalized indole, such as 6-iodo-5-methyl-1H-indole, allow for the systematic exploration of the chemical space around the core to optimize potency and selectivity for the COX-2 active site.

Part 2: The Synthetic Strategy - Palladium-Catalyzed Cross-Coupling

The true power of using 6-iodo-5-methyl-1H-indole as a starting material lies in the reactivity of the iodo group. The carbon-iodine bond at the C6 position is an excellent "handle" for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds in modern organic synthesis.[4][8] The mild reaction conditions and high functional group tolerance make them ideal for complex molecule synthesis in drug discovery.[4]

By employing different coupling partners, a diverse library of compounds can be generated from a single, common intermediate. The primary strategies include:

-

Suzuki-Miyaura Coupling: Reacts the iodo-indole with a boronic acid or ester to form a new C-C bond, ideal for introducing aryl or heteroaryl moieties.[9][10]

-

Sonogashira Coupling: Couples the iodo-indole with a terminal alkyne, creating a C-C triple bond which can serve as a rigid linker or be further functionalized.

-

Buchwald-Hartwig Amination: Forms a C-N bond by reacting the iodo-indole with an amine, allowing for the introduction of various nitrogen-containing functional groups.[10]

This modular approach allows for the rapid generation of analogues to build structure-activity relationships (SAR) and identify lead compounds.

Part 3: Experimental Protocols

The following protocols are representative and should be adapted based on the specific coupling partners and laboratory conditions. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura reaction to couple an aryl boronic acid with 6-iodo-5-methyl-1H-indole.

Materials:

-

6-iodo-5-methyl-1H-indole

-

Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)[11]

-

Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 equivalents)

-

Anhydrous solvent (e.g., Toluene/H₂O, Dioxane/H₂O)[11]

-

Argon or Nitrogen gas supply

-

Standard glassware (Schlenk flask, condenser)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 6-iodo-5-methyl-1H-indole (1.0 mmol), the aryl boronic acid (1.2 mmol), and the base (2.0 mmol).[11]

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.01-0.05 mmol). The specific catalyst and loading may require optimization.[11][12]

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL) via syringe. The solution should be thoroughly degassed by bubbling with inert gas for 15-20 minutes prior to addition.[11]

-

Reaction Execution: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.[11]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[11]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6]

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 8 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 90-98 |

| 3-Pyridylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | DME/H₂O | 95 | 10 | 75-85 |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 5 | 88-96 |

| (Note: Conditions are representative and may require optimization for specific substrates.)[11] |

Part 4: Biological Evaluation

After synthesis and purification, the novel indole derivatives must be evaluated for their anti-inflammatory activity. A primary in-vitro screen is crucial for identifying promising candidates.

Protocol 4.1: In Vitro COX-2 Inhibitory Assay (General Outline)

This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin by the COX-2 enzyme.

Methodology:

-

Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme kit.

-

Compound Preparation: Prepare stock solutions of the synthesized indole derivatives in DMSO and create a series of dilutions to determine the IC₅₀ value.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

-

Add the COX-2 enzyme and incubate for a specified time at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a short period (e.g., 2 minutes) at 37 °C.

-

Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a competitive ELISA as per the manufacturer's instructions.

-

-